

# Molecular weight and formula of diethyl oxalacetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diethyl oxalacetate

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An In-Depth Technical Guide to **Diethyl Oxalacetate** for Researchers and Drug Development Professionals

## Introduction

**Diethyl oxalacetate**, also known as diethyl 2-oxobutanedioate, is a diester of oxaloacetic acid. It is a valuable intermediate in organic synthesis, particularly in the agrochemical and pharmaceutical industries.<sup>[1]</sup> Its reactivity, stemming from the presence of two ester groups and a central keto group, allows it to participate in a variety of condensation reactions, making it a versatile building block for the synthesis of more complex molecules.<sup>[1][2]</sup> This guide provides a comprehensive overview of the chemical and physical properties of **diethyl oxalacetate**, detailed experimental protocols for its synthesis, and its applications in various fields.

## Chemical and Physical Properties

**Diethyl oxalacetate** is a colorless to light yellow oily liquid.<sup>[3][4]</sup> It is insoluble in water but miscible with ethanol, ether, and benzene.<sup>[4]</sup> The sodium salt of **diethyl oxalacetate** is a stable, free-flowing crystalline powder.<sup>[5]</sup>

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>5</sub>	[3]
Molecular Weight	188.18 g/mol	[3]
CAS Number	108-56-5	[3]
IUPAC Name	diethyl 2-oxobutanedioate	[3]
Synonyms	Diethyl 2-oxosuccinate, Ethyl oxalacetate	[2]
Molecular Formula (Sodium Salt)	C <sub>8</sub> H <sub>11</sub> NaO <sub>5</sub>	[6]
Molecular Weight (Sodium Salt)	210.16 g/mol	[6]
CAS Number (Sodium Salt)	40876-98-0	[6]

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	Oily liquid	[3]
Color	Colorless to slightly yellow	[3]
Boiling Point	103-105 °C at 666.5 Pa	[4]
Density	1.14 g/cm <sup>3</sup>	[4]
Water Solubility	Insoluble	[4]
Melting Point (Sodium Salt)	188-190 °C (decomposes)	[7]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **diethyl oxalacetate**.

Table 3: Spectroscopic Data Summary

Technique	Description	Source(s)
$^1\text{H}$ NMR	Spectra available, typically showing signals for the ethyl and methylene protons. The enol form can also be observed.	[8][9]
$^{13}\text{C}$ NMR	Spectra available, indicating the presence of carbonyl, ester, and alkyl carbons.	[3][10]
Infrared (IR) Spectroscopy	Spectra available, showing characteristic absorptions for C=O (ester and keto) and C-O stretching vibrations.	[3][11]
Mass Spectrometry (MS)	GC-MS data available, providing information on the molecular weight and fragmentation pattern.	[3]

## Experimental Protocols

### Synthesis of Diethyl Oxalacetate via Claisen Condensation

A common method for the synthesis of **diethyl oxalacetate** is the Claisen condensation of diethyl oxalate and ethyl acetate using a strong base like sodium ethoxide.[12][13][14]

Materials:

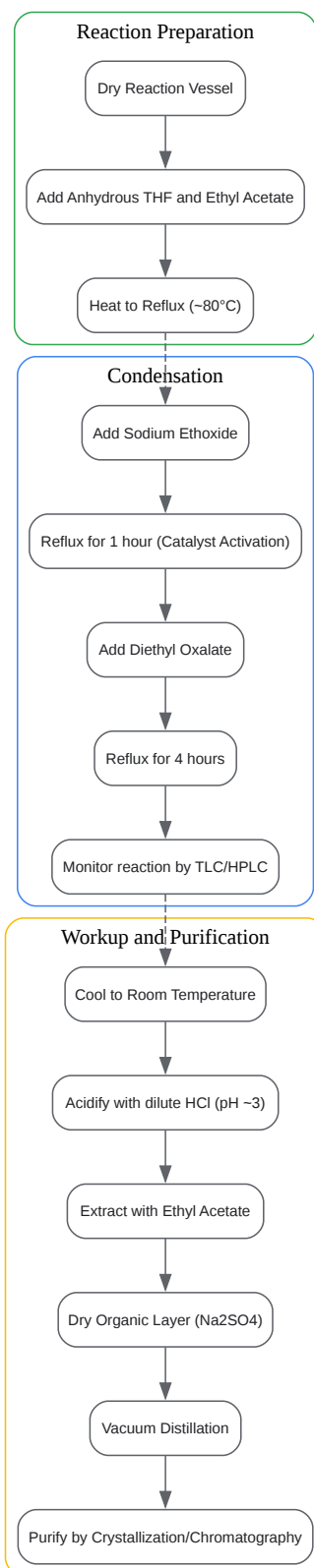
- Diethyl oxalate
- Ethyl acetate
- Sodium ethoxide
- Anhydrous tetrahydrofuran (THF)

- Dilute hydrochloric acid (HCl)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a dry reaction vessel equipped with a stirrer and a reflux condenser, add anhydrous THF and ethyl acetate. Heat the mixture to reflux (approximately 80°C).[12]
- **Catalyst Activation:** Slowly add solid sodium ethoxide to the refluxing mixture and continue refluxing for one hour to activate the catalyst.[12]
- **Condensation Reaction:** Add diethyl oxalate dropwise to the reaction mixture. Continue to reflux for approximately 4 hours.[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the conversion of diethyl oxalate is at least 95%.[12]
- **Acidification:** After the reaction is complete, cool the mixture to room temperature. Slowly add dilute hydrochloric acid to adjust the pH to approximately 3. This converts the sodium salt of **diethyl oxalacetate** to its free ester form.[12]
- **Extraction and Purification:** Add ethyl acetate to extract the **diethyl oxalacetate** from the aqueous layer. Separate the organic layer and dry it over anhydrous sodium sulfate.[12]
- **Isolation:** Remove the solvent by vacuum distillation. The resulting crude product can be further purified by low-temperature crystallization or column chromatography to obtain high-purity **diethyl oxalacetate**.[12]

A patented method describes an improved process for preparing the sodium salt of **diethyl oxalacetate** by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate at 0-15°C, followed by stirring for several hours.[5]



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Workflow for the synthesis of **diethyl oxalacetate** via Claisen condensation.

## Applications in Research and Drug Development

**Diethyl oxalacetate** is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]

- **Herbicide Synthesis:** It is used in the production of herbicides such as imazethapyr.[1]
- **Pharmaceutical Intermediates:** It serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] For example, its sodium salt has been used in the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives and 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.[15]
- **Organic Synthesis:** The reactive keto-ester functionality allows it to participate in various carbon-carbon bond-forming reactions, making it a versatile tool for constructing complex molecular architectures.[1]

While oxaloacetic acid, the unesterified form, is a critical intermediate in the citric acid cycle (Krebs cycle), **diethyl oxalacetate** itself is not directly involved in this primary metabolic pathway.[16][17] Its utility in a biological context is primarily as a precursor or reagent in the synthesis of biologically active molecules.

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- To cite this document: BenchChem. [Molecular weight and formula of diethyl oxalacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094831#molecular-weight-and-formula-of-diethyl-oxalacetate]

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